molecular formula C12H20FNO3 B12996560 tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B12996560
M. Wt: 245.29 g/mol
InChI Key: AAAGLYPCRRVNBM-UHFFFAOYSA-N
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Description

tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound known for its unique structural properties. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a tert-butyl ester group attached to a 3-azabicyclo[3.1.1]heptane core. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 3-azabicyclo[3.1.1]heptane core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorine atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The methoxy group and tert-butyl ester contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Uniqueness

tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The combination of the fluorine atom, methoxy group, and tert-butyl ester makes this compound particularly interesting for research and industrial applications.

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C12H20FNO3/c1-10(2,3)17-9(15)14-7-11(13)5-12(6-11,8-14)16-4/h5-8H2,1-4H3

InChI Key

AAAGLYPCRRVNBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)OC

Origin of Product

United States

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